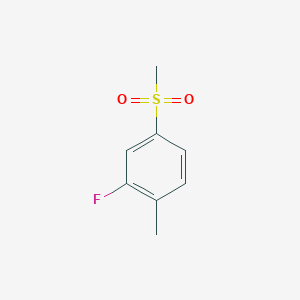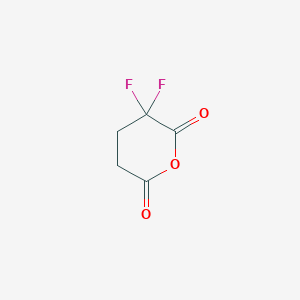
2,2-Difluoroglutaric anhydride
Übersicht
Beschreibung
2,2-Difluoroglutaric anhydride is a chemical compound with the molecular formula C5H4F2O3 . It has a molecular weight of 150.08 .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoroglutaric anhydride consists of a five-membered ring with two fluorine atoms attached to one of the carbon atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Bio-based Polymers
2,2-Difluoroglutaric anhydride can be utilized in the synthesis of bio-based polymers. These polymers are gaining attention due to their potential to replace traditional petroleum-based plastics with more sustainable options. The unique properties of difluorinated compounds can impart high thermal stability and chemical resistance to the resulting polymers .
Drug Delivery Systems
In pharmaceuticals, 2,2-Difluoroglutaric anhydride may be involved in modifying nanocarriers for targeted drug delivery. The difluorinated structure could enhance the carrier’s stability and control the release of therapeutic agents .
Material Science
The compound’s application in material science includes the development of novel materials with specific properties such as increased strength or improved electrical conductivity. Its incorporation into materials could lead to advancements in electronics, construction, and automotive industries .
Environmental Science
2,2-Difluoroglutaric anhydride could play a role in environmental science by contributing to the synthesis of environmentally friendly materials. These materials can be designed to degrade more efficiently, reducing long-term environmental impact .
Biochemistry
In biochemistry, 2,2-Difluoroglutaric anhydride might be used in the study of metabolic pathways. Its difluorinated structure can serve as an analog to naturally occurring metabolic compounds, helping to elucidate enzyme mechanisms or metabolic disruptions .
Food Technology
Though not directly used in food, 2,2-Difluoroglutaric anhydride could indirectly impact food technology through the development of food packaging materials. Its properties could lead to the creation of packaging that better preserves the quality and extends the shelf life of food products .
Agriculture
In agriculture, research could explore the use of 2,2-Difluoroglutaric anhydride in the synthesis of agrochemicals. Its structural properties might be beneficial in creating more effective pesticides or fertilizers that are safer for the environment .
Industrial Applications
Finally, 2,2-Difluoroglutaric anhydride’s potential industrial applications include its use as an intermediate in chemical manufacturing processes. It could be a key component in the production of various industrial chemicals, contributing to more efficient and potentially greener manufacturing practices .
Wirkmechanismus
Target of Action
Anhydrides, in general, are known to interact with various functional groups in organic compounds . They are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides .
Mode of Action
The mode of action of 2,2-Difluoroglutaric anhydride involves nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, which are carboxylic acid derivatives. The presence of an electronegative substituent, such as fluorine in 2,2-Difluoroglutaric anhydride, can act as a leaving group during nucleophile substitution reactions .
Biochemical Pathways
Anhydrides are known to participate in various biochemical reactions, including the formation of esters, amides, and other carboxylic acid derivatives .
Pharmacokinetics
The properties of anhydrides and similar compounds suggest that they are likely to be rapidly metabolized and excreted .
Result of Action
The reactivity of anhydrides suggests that they could potentially participate in a variety of biochemical reactions, leading to changes in cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoroglutaric anhydride. For instance, the reactivity of anhydrides can be affected by factors such as pH, temperature, and the presence of other reactive species .
Eigenschaften
IUPAC Name |
3,3-difluorooxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICFSEVPEYNTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)
![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
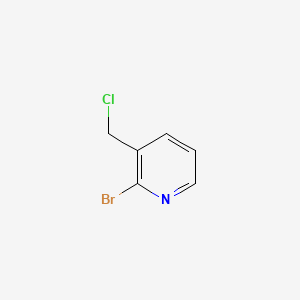

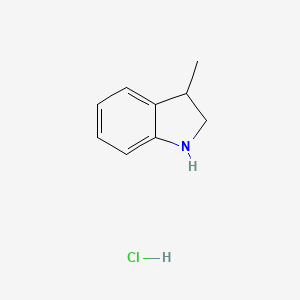
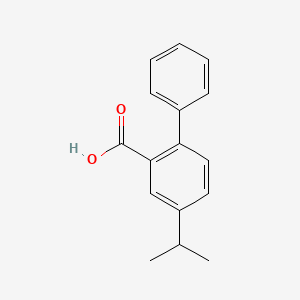
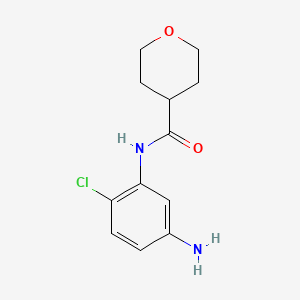

![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
